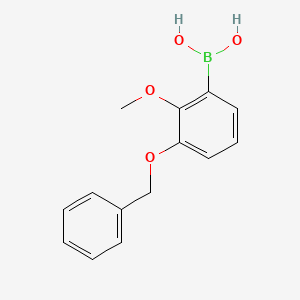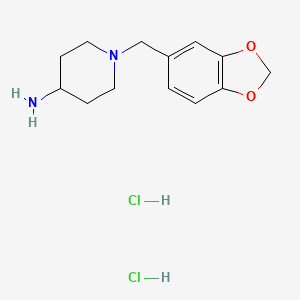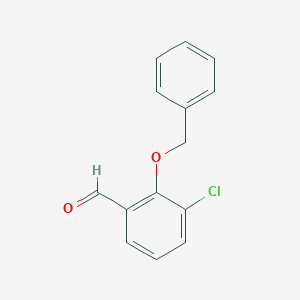
3-Benzyloxy-2-methoxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Benzyloxy-2-methoxyphenylboronic acid” is an organic compound with the molecular weight of 258.08 . It is a solid substance at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (3-(benzyloxy)-2-methoxyphenyl)boronic acid . Its InChI code is 1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 .
Chemical Reactions Analysis
Boronic acids, including “this compound”, are known to participate in Suzuki-Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a base and a palladium catalyst .
Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . The compound should be stored at a temperature between 2-8°C .
Wirkmechanismus
Target of Action
The primary target of 3-Benzyloxy-2-methoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
For instance, phenylboronic pinacol esters, a class of compounds to which this compound belongs, are known to undergo hydrolysis .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Benzyloxy-2-methoxyphenylboronic acid in laboratory experiments include its high reactivity, low toxicity, and low cost. Additionally, this compound is a versatile reagent that can be used to synthesize a variety of organic compounds. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, so it must be dissolved in an organic solvent before it can be used in experiments. Additionally, this compound can react with other molecules, so it must be handled carefully to avoid unwanted reactions.
Zukünftige Richtungen
The future directions for 3-Benzyloxy-2-methoxyphenylboronic acid research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of synthesis. Furthermore, further research into the use of this compound in laboratory experiments could lead to new and improved methods of synthesis and analysis. Finally, further research into the potential therapeutic applications of this compound could lead to the development of new and improved treatments for a variety of diseases and conditions.
Synthesemethoden
3-Benzyloxy-2-methoxyphenylboronic acid can be synthesized in a variety of ways. The most common method of synthesis involves the reaction of benzyl bromide with potassium methoxyphenylborate in acetonitrile. This reaction yields this compound in a high yield of greater than 90%. Other methods of synthesis include the reaction of benzyl bromide with potassium 2-methoxybenzylborate, the reaction of benzyl bromide with potassium 2-methoxybenzylborate in the presence of a base, and the reaction of 2-methoxybenzyl bromide with potassium benzylborate.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-2-methoxyphenylboronic acid has been used in a variety of scientific research applications. It has been used in organic synthesis, as it is a useful reagent for the synthesis of a variety of organic compounds. It has also been used in drug discovery, as it can be used to synthesize a variety of compounds that have potential therapeutic applications. In addition, this compound has been used in biochemistry and molecular biology, as it can be used to synthesize a variety of compounds that can be used to study biochemical and physiological processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Biochemische Analyse
Biochemical Properties
They are often used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-Benzyloxy-2-methoxyphenylboronic acid could potentially interact with various enzymes and proteins in biochemical reactions, although specific interactions have not been reported .
Cellular Effects
Boronic acids are generally known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
In the context of Suzuki–Miyaura cross-coupling reactions, boronic acids are known to undergo a transmetalation process, where they are transferred from boron to palladium . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that boronic esters, such as pinacol boronic esters, are usually bench stable , suggesting that this compound could also exhibit stability over time.
Metabolic Pathways
Boronic acids are known to be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Eigenschaften
IUPAC Name |
(2-methoxy-3-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-12(15(16)17)8-5-9-13(14)19-10-11-6-3-2-4-7-11/h2-9,16-17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGJCYZIQBZISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OCC2=CC=CC=C2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














